molecular formula C17H24N4O2S B2658681 3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1396884-04-0

3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine

Cat. No.: B2658681
CAS No.: 1396884-04-0
M. Wt: 348.47
InChI Key: CKUYFKCEIPYITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates several pharmacologically relevant motifs, including a piperidine ring, a sulfonamide linker, and an imidazole heterocycle. Piperidine and imidazole are among the most privileged scaffolds in pharmaceuticals, found in a wide range of bioactive molecules and approved therapeutics . The sulfonamide functional group is a common feature in compounds that act as receptor agonists or antagonists, such as those targeting the muscarinic M4 receptor for potential treatment of neurological conditions . The specific molecular architecture of this compound, which links a pyridine ring to an imidazole-substituted piperidine via a sulfonyl group, suggests potential for interaction with various biological targets. Piperidine-containing compounds represent a cornerstone in synthetic medicinal chemistry, playing significant roles in the pharmaceutical industry . Similarly, the imidazole ring is a versatile building block with a rich history in the synthesis of complex molecules, and its derivatives can be further functionalized using modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions . This compound is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to handle this substance with care in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

3-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-14(2)17-19-8-11-20(17)13-15-5-9-21(10-6-15)24(22,23)16-4-3-7-18-12-16/h3-4,7-8,11-12,14-15H,5-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUYFKCEIPYITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine typically involves multi-step organic reactions One common approach is to start with the preparation of the piperidine intermediate, which is then functionalized with the imidazole moiety

  • Step 1: Synthesis of Piperidine Intermediate

      Reagents: Piperidine, formaldehyde, and isopropylamine.

      Conditions: The reaction is carried out under reflux conditions in an organic solvent such as ethanol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an ether solvent.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, particularly in the context of its imidazole and piperidine moieties.

    Chemical Biology: It serves as a probe to study sulfonylation reactions and their biological implications.

    Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and material science.

Mechanism of Action

The mechanism of action of 3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The sulfonyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key functional groups (imidazole, sulfonyl, piperidine/pyridine) but differing in substitution patterns and biological outcomes.

Structural and Functional Group Variations

Table 1: Key Structural Differences and Bioactivity Profiles
Compound Name Core Structure Key Functional Groups Notable Bioactivity Unique Features
Target Compound : 3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine Pyridine + piperidine Sulfonyl, 2-isopropyl-imidazole Hypothetical: Kinase inhibition, antimicrobial 2-isopropyl group enhances lipophilicity; piperidine-sulfonyl linkage improves metabolic stability
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(piperidine-1-carbonyl)morpholine Imidazo[4,5-b]pyridine + morpholine Piperidine-carbonyl Anticancer (DNA intercalation) Fused imidazo-pyridine core increases DNA binding affinity
3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine Pyridine + dihydroimidazole Sulfenyl, sulfonyl Antibacterial (Gram-positive pathogens) Sulfenyl group introduces redox activity, enhancing bacterial membrane disruption
2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine Pyridine + pyrrolidine Trifluoromethyl, sulfonyl Antiviral (HCV protease inhibition) Trifluoromethyl group boosts electron-withdrawing effects and target selectivity
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone Piperidine + thiophenyl Sulfonyl, thiophenyl Anticancer (kinase inhibition) Thiophenyl moiety enhances π-π stacking in ATP-binding pockets

Key Comparative Insights

  • Sulfonyl Group Impact : The sulfonyl group in the target compound and analogs (e.g., ) contributes to hydrogen bonding with biological targets. However, its placement (e.g., piperidine vs. pyrrolidine in ) alters steric accessibility, affecting potency .
  • Heterocyclic Core : Pyridine-based analogs (target, ) exhibit broader bioactivity (antimicrobial, anticancer) than pyrimidine- or benzimidazole-centric compounds (), likely due to pyridine’s versatile binding modes .

Biological Activity

3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine is a synthetic organic compound with a complex structure that combines elements of imidazole, piperidine, and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The molecular formula of this compound is C16H22N4O2C_{16}H_{22}N_{4}O_{2}, with a molecular weight of approximately 348.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in drug development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antimicrobial Activity
Studies have shown that imidazole and pyridine derivatives can possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. The mechanism of action is often attributed to the inhibition of key enzymes or disruption of cell membrane integrity.

Anti-inflammatory Properties
The sulfonamide moiety is associated with anti-inflammatory effects, making compounds like this compound potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of this compound suggests several points of interaction with biological targets:

Structural Component Biological Interaction
Imidazole RingPotential binding site for enzymes
Piperidine MoietyEnhances lipophilicity and receptor binding
Sulfonamide GroupInhibitory action on bacterial enzymes

Case Studies

Several studies have explored the biological activity of imidazole and piperidine derivatives:

Study 1: Antimicrobial Evaluation
In vitro tests revealed that related imidazo[1,2-a]pyridine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds .

Study 2: Anti-inflammatory Effects
Research into sulfonamide derivatives shows that they can inhibit pro-inflammatory cytokines in cell culture models, suggesting that compounds like this compound could be effective in reducing inflammation in vivo .

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